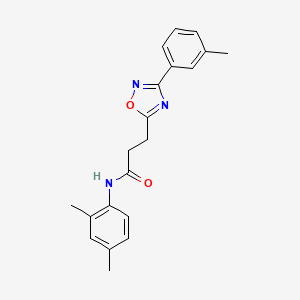
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide, also known as DMHPQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMHPQ is a member of the quinoline family of compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide is not fully understood, but studies suggest that it may act through the inhibition of various signaling pathways involved in inflammation and cancer. N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been shown to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide can reduce the production of reactive oxygen species and lipid peroxidation, which may have implications for the treatment of oxidative stress-related diseases. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has several advantages for laboratory experiments, including its ease of synthesis and characterization, as well as its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
未来方向
There are several future directions for the study of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential use in combination therapies, and the exploration of its mechanism of action in various disease models. Additionally, further studies are needed to determine the safety and efficacy of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide in vivo, as well as its potential for clinical translation.
合成方法
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-6-methoxyquinoline with 2,4-dimethylbenzoyl chloride in the presence of a base, followed by the addition of propionic acid and a coupling agent. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may have implications for the treatment of inflammatory diseases and cancer.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-21(25)24(20-9-6-14(2)10-15(20)3)13-17-11-16-12-18(27-4)7-8-19(16)23-22(17)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWSHQXUZCNIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethyl-phenyl)-N-(2-hydroxy-6-methoxy-quinolin-3-ylmethyl)-propionamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




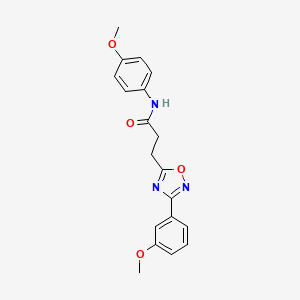
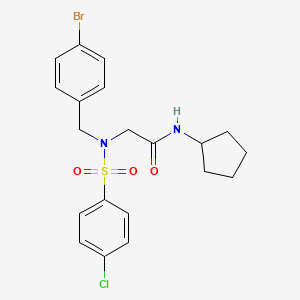


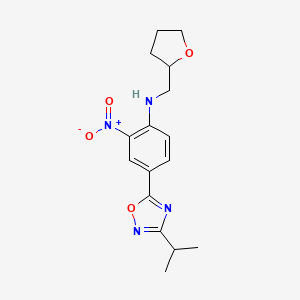
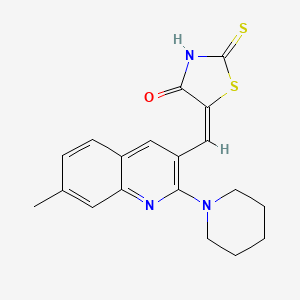

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)


